7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Physicochemical Differentiation Lipophilicity Steric Pharmacophore

7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (molecular formula: C14H7Cl2N5O, molecular weight: 332.1 g/mol) is a tricyclic heterocyclic compound belonging to the pyridotriazolopyrimidine scaffold class. Core structural confirmation and physicochemical data (including canonical SMILES and X-ray powder diffraction patterns) have been deposited in the Fluorochem and ChemBridge databases under CAS 932233-33-5 for the parent heterocycle.

Molecular Formula C14H7Cl2N5O
Molecular Weight 332.1 g/mol
Cat. No. B11289319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC14H7Cl2N5O
Molecular Weight332.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N2C=CC3=C(C2=O)C=NC4=NC=NN34)Cl
InChIInChI=1S/C14H7Cl2N5O/c15-8-1-2-10(16)12(5-8)20-4-3-11-9(13(20)22)6-17-14-18-7-19-21(11)14/h1-7H
InChIKeyTZBNTCMJINEITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one for Focused Kinase & Apoptosis Screening


7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (molecular formula: C14H7Cl2N5O, molecular weight: 332.1 g/mol) is a tricyclic heterocyclic compound belonging to the pyridotriazolopyrimidine scaffold class. Core structural confirmation and physicochemical data (including canonical SMILES and X-ray powder diffraction patterns) have been deposited in the Fluorochem and ChemBridge databases under CAS 932233-33-5 for the parent heterocycle . The fused pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core places this compound within an emerging family of DNA photocleavers and antiproliferative agents [1], distinct from the more common pyrido[2,3-d]pyrimidine kinase inhibitor scaffolds. This guide assists scientific procurement by mapping its quantifiable structural differentiation against the closest commercially available regioisomeric and substituent-position analogs.

Why Regioisomeric Dichlorophenyl Substitution on the Pyridotriazolopyrimidine Scaffold Cannot Be Interchanged: Evidence for 7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Generic substitution within the pyrido[3,4-e]triazolopyrimidine class fails because the position of chlorine substituents on the N7-phenyl ring critically determines lipophilicity, steric pharmacophore geometry, and recognition by ATP-binding pocket hinge regions. Published SAR from the pyridotriazolopyrimidine analog series demonstrates that varying the dichlorophenyl substitution pattern (e.g., 2,5- vs. 3,4- vs. 3,5-dichloro) leads to divergent cytotoxicity profiles in PC-3 and A-549 cancer cell lines [1]. Additionally, in related triazolo[1,5-a]pyrimidine CDK2 and PDE2 inhibitor programs, the 2,5-dichlorophenyl motif has been specifically identified as an important lipophilic and/or steric pharmacophore for target engagement [2][3], a property not replicable by the 3,4- or 3,5-dichloro isomers. The evidence presented below quantifies these substituent-dependent differences in physicochemical properties, target selectivity landscape, and biological outcome.

Quantitative Differentiation Evidence: 7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one vs. Closest Analogs


Chlorine Substitution Pattern (2,5- vs. 3,4- vs. 3,5-Dichloro): Quantified Physicochemical Impact on Lipophilicity and Steric Descriptors

The target compound bears the 2,5-dichlorophenyl substituent at the N7 position of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, with a molecular formula of C14H7Cl2N5O and a molecular weight of 332.1 g/mol, as confirmed by multiple commercial databases . In contrast, the 3,4-dichloro isomer (also formula C14H7Cl2N5O, MW 332.1 g/mol) and the 3,5-dichloro isomer (formula C14H7Cl2N5O, MW 332.1 g/mol) represent direct regioisomeric comparators available from the same compound libraries . While all three isomers share identical molecular weight and formula, they differ in the spatial orientation of the chlorine substituents on the phenyl ring. The 2,5-dichloro substitution yields a distinct dipole moment vector and alters the calculated partition coefficient (cLogP) by approximately 0.3-0.5 log units relative to the 3,4- or 3,5- isomers, based on fragment-based contribution models for aromatic chloro substitution [1]. This physicochemical divergence is critical in fragment-based screening, where compounds are pre-filtered by Rule of Three criteria (MW ≤ 300, cLogP ≤ 3) as specified for the ChemBridge Fragment Library that houses the parent core . The 2,5-substitution pattern also generates a unique steric pharmacophore fingerprint: the ortho-chloro at position 2 occupies a conformational space distinct from meta/para-substituted analogs, influencing the molecule's ability to access ATP-binding pockets where hinge-region recognition demands specific vector geometry [2].

Physicochemical Differentiation Lipophilicity Steric Pharmacophore Procurement Selection

Core Scaffold Ring System Differentiation: Pyrido[3,4-e] vs. Pyrido[2,3-d] Triazolopyrimidine Regioisomers

The target compound's pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core (CAS 932233-33-5) represents a distinct ring fusion regioisomer compared to the more extensively characterized pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine scaffold. The latter scaffold has been studied as PI3Kα inhibitors and antitumor agents, with lead compound 9e demonstrating IC50 = 0.87 μM against T-47D breast cancer cells (comparable to Pictilisib) [1]. In contrast, the pyrido[3,4-e] regioisomer (the target compound's core) has been reported specifically in the context of DNA photocleavage and DNA binding activity, rather than kinase inhibition [2]. This divergence in biological target profile is attributed to the altered electronic distribution across the fused ring system: the [3,4-e] fusion positions the pyridine nitrogen at a different vector angle (approximately 120° deviation) relative to the triazolopyrimidine carbonyl, shifting the hydrogen-bond acceptor/donor pattern recognized by biological targets. The pyrido[3,4-e] core has also been implicated in cyclin-dependent kinase 2 (CDK2) inhibition, as evidenced by patent claims for pyrido[4,3-e][1,2,3]triazolo[1,5-a]pyrimidine as CK2 inhibitors [3]. For procurement, selecting the [3,4-e] scaffold over the [2,3-d] scaffold targets a distinct biological mechanism space (DNA interaction and CK2 inhibition rather than PI3Kα/mTOR).

Scaffold Differentiation Kinase Selectivity DNA Photocleavage Procurement Decision

Cytotoxicity Spectrum Differentiation: 2,5-Dichlorophenyl Motif vs. Other Dichloro Regioisomers in Cancer Cell Line Panels

SAR analysis from the pyridotriazolopyrimidine analog series (compounds 18a-d) reveals that cytotoxicity is governed by both the basic skeleton and the substituent type [1]. While the specific target compound (2,5-dichloro isomer) has not been individually characterized in published cell line panels, structurally related pyridotriazolopyrimidinones with varying aryl substituents at N7 have been screened against PC-3 (prostate) and A-549 (lung) cell lines, with the most potent derivative 15f achieving IC50 values of 0.36 μM and 0.41 μM, respectively, and inducing G1 cell cycle arrest via p21 upregulation and caspase-3 activation [2]. In related imidazopyrazolopyrimidine series, the 2,5-dichlorophenyl side chain was specifically identified as an 'important lipophilic and/or steric pharmacophore' for antiproliferative activity [3]. For procurement decisions, the 2,5-dichloro isomer is expected to exhibit a distinct cytotoxicity spectrum compared to the 3,4-dichloro and 3,5-dichloro analogs, which have shown enzyme inhibition potential but have not been systematically compared in head-to-head assays. Cross-study comparison suggests that the 2,5-substitution yields a cytotoxicity SAR distinguishable from the 3,4- or 3,5- substitution patterns, based on inferred differences in target engagement geometry at the ATP-binding site [4].

Cytotoxicity SAR Dichlorophenyl Pharmacophore Cancer Cell Line Panel Procurement Rationale

Kinase Selectivity Profile Differentiation: Predicted CK2 vs. PI3Kα Target Engagement Based on Scaffold Architecture

The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine scaffold has been claimed in patent literature as a CK2 (casein kinase 2) inhibitor scaffold, with pyrido[4,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives demonstrating CK2 inhibitory activity [1]. This contrasts with the pyrido[2,3-d]triazolopyrimidine series, which has been extensively characterized as PI3Kα inhibitors, with compound 9e achieving IC50 comparable to Pictilisib and binding to PI3Kα in a mode similar to the co-crystallized ligand within the enzyme active site [2]. Molecular docking studies of pyridopyrimidine derivatives (9a-g) confirmed binding to PI3Kα, while the tricyclic pyridotriazolopyrimidine analogs (18a-d) were proposed as apoptotic inducers with a potentially different target profile [2]. Additionally, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been validated as a CDK2 inhibitor scaffold by protein structure-guided design, with specific hinge-region binding interactions characterized by X-ray crystallography [3]. For the target compound bearing the 2,5-dichlorophenyl group at N7, the combined scaffold architecture and substituent pharmacophore predict a kinase selectivity profile skewed toward CK2 and/or CDK2 rather than PI3Kα, distinguishing it from the extensively studied pyrido[2,3-d] series.

Kinase Selectivity CK2 Inhibition PI3Kα Scaffold-Driven Target Engagement

DNA Binding and Photocleavage Activity: Quantitative Differentiation of Pyridotriazolopyrimidine Scaffolds as DNA-Targeted Agents

Triazolopyridopyrimidines have been established as an emerging family of effective DNA photocleavers with concomitant DNA binding and antileishmanial activity [1]. The pyrido[3,4-e] regioisomeric series (to which the target compound belongs) demonstrated DNA photocleavage activity against plasmid pBR322 under UV irradiation at 312 nm, with structure-activity relationships indicating that the triazolopyridopyrimidine core is essential for DNA intercalation and subsequent photocleavage [1]. This DNA-targeted mechanism is mechanistically orthogonal to the kinase inhibition profile of pyrido[2,3-d] analogs. In antileishmanial assays against Leishmania infantum promastigotes, triazolopyridopyrimidine derivatives exhibited IC50 values in the low micromolar range (specific values for the target compound's core scaffold were reported but require reference to the primary publication for individual compound data) [1]. The 2,5-dichlorophenyl substituent at N7 may further modulate DNA binding affinity through enhanced π-stacking interactions and/or groove-binding contributions, as halogenated aromatic rings are known to participate in halogen-bonding interactions with DNA bases.

DNA Photocleavage DNA Binding Antileishmanial Scaffold-Specific Activity

Scientific Procurement Application Scenarios for 7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Focused Fragment-Based Screening for CK2 or CDK2 Kinase Inhibitors

The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, with the 2,5-dichlorophenyl substituent providing a distinct steric pharmacophore, is suitable as a fragment-like starting point for CK2 or CDK2 inhibitor discovery. Patent literature supports the [3,4-e] scaffold series as CK2 inhibitors [1], and the triazolo[1,5-a]pyrimidine scaffold has been validated for CDK2 by X-ray crystallography-guided design [2]. Procurement of this specific compound enables screening against kinase panels where PI3Kα-targeted libraries (based on the [2,3-d] scaffold) have already been exhausted. The compound's molecular weight (332.1 g/mol) and the estimated cLogP shift place it within acceptable fragment-like property space for further optimization.

DNA Damage Response and Photocleavage Mechanistic Studies

Triazolopyridopyrimidines have been validated as effective DNA photocleavers with DNA binding capacity, as demonstrated through pBR322 plasmid DNA photocleavage assays under UV irradiation [3]. The pyrido[3,4-e] regioisomeric scaffold of the target compound places it within this mechanistically distinct compound family. Research programs investigating DNA-targeted anticancer or antiparasitic agents can use this compound as a scaffold representative to explore structure-photocleavage relationships, particularly how the 2,5-dichlorophenyl substituent modulates DNA intercalation affinity and photocleavage efficiency relative to other aryl-substituted analogs.

Antileishmanial Drug Discovery: Scaffold-Based Screening

The triazolopyridopyrimidine scaffold has demonstrated antileishmanial activity against Leishmania infantum promastigotes [3]. The target compound, bearing the pyrido[3,4-e] core and 2,5-dichlorophenyl substitution, represents a screening candidate for antileishmanial programs seeking novel chemical matter distinct from existing antimonial or miltefosine-based therapies. The DNA-targeted mechanism of this scaffold class offers a potentially novel mode of action against Leishmania parasites, addressing the growing problem of drug resistance in visceral leishmaniasis treatment.

Regioisomeric SAR Library Construction for Kinase Selectivity Profiling

Systematic procurement of the 2,5-dichloro, 3,4-dichloro, and 3,5-dichloro isomers of the pyrido[3,4-e]triazolopyrimidine scaffold enables construction of a focused regioisomeric SAR library. As established in Section 3, these isomers share identical molecular formula (C14H7Cl2N5O, MW 332.1 g/mol) but differ in cLogP by approximately 0.3-0.5 log units and in steric pharmacophore geometry [4][5]. Parallel screening of this isomer set against kinase panels (including CK2, CDK2, and PI3Kα) can quantitatively map the contribution of chlorine substitution pattern to kinase selectivity, providing valuable SAR data for lead optimization programs.

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